2-(piperazine-1-carbonyl)benzoic Acid

Catalog No.
S716086
CAS No.
37618-28-3
M.F
C12H14N2O3
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(piperazine-1-carbonyl)benzoic Acid

Unsubstituted piperazine suffers poor chemoselectivity, generating statistical mixtures that require costly separation. Mono-Boc-piperazine lacks an orthogonal handle, while para-isomer synthesis demands expensive coupling reagents. 2-(Piperazine-1-carbonyl)benzoic acid provides guaranteed mono-substitution, a free carboxylic acid for orthogonal coupling, and scalable reagent-free preparation. - Permanent amide-acid motif prevents di-substitution, enabling precise API backbone assembly. - Orthogonal COOH anchors to solid-phase resins for high-throughput combinatorial libraries. - Zwitterionic nature enhances solubility for chemical probe development.

CAS Number

37618-28-3

Product Name

2-(piperazine-1-carbonyl)benzoic Acid

IUPAC Name

2-(piperazine-1-carbonyl)benzoic acid

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-3-1-2-4-10(9)12(16)17/h1-4,13H,5-8H2,(H,16,17)

InChI Key

FZYJHCSEASCMOO-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2C(=O)O

The exact mass of the compound 2-(piperazine-1-carbonyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(Piperazine-1-carbonyl)benzoic acid, 2-(Piperazinocarbonyl)benzoic acid, mono-o-phthalyl piperazine, 2-(1-Piperazinylcarbonyl)benzoic acid, 2-(piperazine-1-carbonyl)benzoic acid (IUPAC)

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

2-(Piperazine-1-carbonyl)benzoic acid (CAS 37618-28-3), also known as mono-o-phthalyl piperazine, is a highly versatile, bifunctional building block featuring a secondary piperazine amine and an ortho-substituted carboxylic acid. Unlike transiently protected piperazines, this compound serves as a stable, permanent linker or a highly processable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), anthelmintics, and fluorescent probes. Its zwitterionic nature and the presence of two orthogonal reactive sites (N-alkylation/acylation at the piperazine ring and esterification/amidation at the benzoic acid) make it an ideal scaffold for combinatorial chemistry and asymmetric drug design, offering superior atom economy and scalability compared to traditional protecting group strategies .

Research Fit

1
Ortho substitution enables dual-point derivatization for medicinal chemistry
2
Free carboxylic acid handle supports amide/ester conjugation strategies
3
Intramolecular H-bond pre-organizes conformation for selective target recognition

Attempting to use unsubstituted piperazine for asymmetric synthesis routinely fails due to poor chemoselectivity, resulting in statistical mixtures of unreacted, mono-substituted, and di-substituted products that demand costly chromatographic separation. While mono-Boc-piperazine solves the chemoselectivity issue, it lacks a secondary functional handle, limiting its use to linear syntheses and requiring acid-mediated deprotection that can degrade sensitive substrates. Furthermore, substituting with the para-isomer (4-(piperazine-1-carbonyl)benzoic acid) drastically increases procurement costs, as it cannot be synthesized via simple anhydride ring-opening and requires expensive peptide coupling reagents. 2-(Piperazine-1-carbonyl)benzoic acid uniquely bypasses these issues by providing guaranteed mono-substitution, a free carboxylic acid for orthogonal coupling, and highly scalable, reagent-free precursor synthesis[1].

Substitution Risk

Regioisomer mismatch
Meta/para isomers cannot form the intramolecular H-bond that locks the ortho conformation, likely altering target affinity and selectivity.
Conformational disruption
Replacing ortho with meta/para removes the pre-organized geometry critical for kinase recognition, making interchange scientifically unsound.
Protected variants not equivalent
N-Boc or N-methyl analogs require extra deprotection steps, introducing impurities and deviating from the free-amine pharmacophore.

Chemoselectivity in Asymmetric Functionalization

Direct functionalization of unsubstituted piperazines is notoriously inefficient. Literature demonstrates that direct acylation of piperazine yields approximately 27% of the desired mono-substituted product alongside 73% of the undesired 1,4-disubstituted byproduct. By utilizing 2-(piperazine-1-carbonyl)benzoic acid, the phthaloyl-derived moiety effectively blocks one nitrogen, ensuring 100% chemoselectivity for the remaining secondary amine. This pre-formed mono-protection eliminates the di-substitution penalty, effectively tripling the yield of the desired asymmetric intermediate and removing the need for complex downstream separation[1].

Evidence DimensionMono-substitution chemoselectivity and yield
Target Compound Data2-(piperazine-1-carbonyl)benzoic acid (100% chemoselectivity for secondary amine functionalization)
Comparator Or BaselineUnsubstituted piperazine (~27% mono-substitution yield, 73% di-substitution byproduct)
Quantified DifferenceEliminates the 73% di-substitution byproduct penalty, ensuring quantitative direction of electrophiles to a single nitrogen.
ConditionsAcylation or alkylation of the free piperazine nitrogen in standard organic solvents.

Eliminating di-substituted byproducts is critical for industrial scale-up, as it prevents yield loss and removes the need for expensive chromatographic purification.

Kinase target engagement
Class-level
Ortho isomer: moderate inhibitory activity reported (2023 BMCL). Meta/para: no peer-reviewed activity disclosed.
Ortho geometry enables kinase target engagement; supports focused SAR library design.
Specific kinases not publicly disclosed; class-level inference.

Scalability and Precursor Atom Economy

The procurement cost of a bifunctional piperazine linker is directly tied to its synthetic accessibility. 2-(Piperazine-1-carbonyl)benzoic acid is synthesized via the direct, ring-opening reaction of piperazine with phthalic anhydride. This reaction proceeds with near-quantitative efficiency, yielding 97–98% of the pure product without the need for coupling reagents, catalysts, or cryogenic conditions. In contrast, synthesizing the para-isomer (4-(piperazine-1-carbonyl)benzoic acid) requires activating terephthalic acid with expensive coupling agents, which generates stoichiometric waste and significantly lowers overall atom economy [1].

Evidence DimensionSynthesis yield and reagent requirement
Target Compound Data2-(piperazine-1-carbonyl)benzoic acid (>97% yield via direct anhydride ring-opening)
Comparator Or Baseline4-(piperazine-1-carbonyl)benzoic acid (Requires stoichiometric coupling reagents, lower overall yield)
Quantified DifferenceThe ortho-isomer achieves >97% yield in a single step without coupling agents, drastically reducing bulk procurement costs compared to the para-isomer.
ConditionsBulk scale-up synthesis from basic precursors.

Buyers procuring building blocks for large libraries or API manufacturing will find the ortho-isomer significantly more cost-effective due to its highly efficient, atom-economical production.

Synthesis regioselectivity
Method context
Phthalic anhydride route: inherent regiocontrol, suppresses diacylated by-products. Acid chloride route: preferential dibenzoyl formation.
Route selection determines impurity profile; phthalic anhydride route supports higher batch consistency.
Qualitative comparison; source data limited.

Downstream Purification via Zwitterionic Processability

A major limitation of standard mono-protected piperazines, such as mono-Boc-piperazine, is their neutral organic solubility profile, which often mandates solvent-intensive silica gel chromatography for purification. 2-(Piperazine-1-carbonyl)benzoic acid introduces a zwitterionic profile, possessing both a basic secondary amine and an acidic ortho-carboxylate. This allows derivatives to be purified via simple acid-base aqueous extraction or isoelectric precipitation. By shifting the pH, the compound can be selectively partitioned into aqueous or organic phases, reducing organic solvent consumption by >80% at scale and entirely bypassing chromatographic bottlenecks .

Evidence DimensionPurification solvent demand and methodology
Target Compound Data2-(piperazine-1-carbonyl)benzoic acid (Purifiable via pH-dependent aqueous extraction)
Comparator Or BaselineMono-Boc-piperazine (Requires organic extraction and chromatography)
Quantified DifferenceReplaces high-volume chromatographic solvent use with simple pH-adjusted aqueous partitioning, reducing downstream solvent load.
ConditionsIndustrial workup and intermediate purification.

For process chemists, the ability to purify intermediates via liquid-liquid extraction rather than chromatography is a decisive factor in selecting a scalable building block.

Amidation selectivity
Method context
EDCl/HOBt coupling: improved selectivity under mild conditions. Acid chloride: lower selectivity, more by-products.
Coupling-reagent protocols yield higher purity, reducing downstream purification.
Optimal stoichiometry: 1.2–1.5 eq. reagent; DMF or acetonitrile.
Patent pharmacophore match
Reported
Core scaffold present in β-catenin/BCL9 inhibitor patent US20210171502. Free acid directly enters SAR; protected analogs need extra steps.
Free acid accelerates synthesis of patent-relevant analogs, avoiding deprotection steps.
Patent mapping; no quantitative activity for exact compound.
Thermal stability
Class-level
Melting point >245°C, substantially higher than N-methyl analog (often oil).
High thermal stability enables solid-phase and high-temperature synthesis protocols.
Exact mp of N-methyl analog not universally reported.
Vendor pathway tag
Context-dependent
Sigma-Aldrich annotates MAP kinase (ERK) cascade association for ortho isomer; meta/para isomers lack this annotation.
Curated pathway annotation prioritizes ortho isomer for kinase-focused library screening.
Vendor database annotation; independent validation advised.

Solid-Phase Synthesis of Piperazine-Containing Libraries

The free ortho-carboxylic acid of 2-(piperazine-1-carbonyl)benzoic acid serves as an ideal anchoring point for solid-phase synthesis. It can be cleanly coupled to amine-functionalized resins, leaving the secondary piperazine nitrogen available for iterative combinatorial modifications. This allows for the rapid, high-throughput generation of asymmetric piperazine libraries for drug discovery without solution-phase purification bottlenecks .

Synthesis of Bifunctional APIs and Antagonists

In the development of complex pharmaceuticals, the piperazine ring often acts as a central linker between two distinct pharmacophores. 2-(Piperazine-1-carbonyl)benzoic acid provides a pre-assembled, stable amide-acid motif that prevents the di-substitution errors common with raw piperazine, enabling precise, step-wise construction of the API backbone [1].

Development of Zwitterionic Fluorescent Probes

The compound is highly valuable in the design of chemical biology tools, such as NBD-piperazine or rhodamine-based fluorescent sensors. The phthaloyl-derived moiety not only provides structural rigidity but also introduces a carboxylate group that can enhance the aqueous solubility and biocompatibility of the resulting probe, making it superior to highly lipophilic, unfunctionalized piperazine linkers [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Ortho carboxylic acid and free piperazine enable dual diversification
Validate kinase inhibition and MAPK/ERK pathway engagement
Wnt/β-catenin pathway probe development
Free acid avoids deprotection, matching patented pharmacophore
Confirm β-catenin/BCL9 PPI inhibition in cellular assays
Regioselective synthesis scale-up
Phthalic anhydride route reduces diacylated impurities
Assess purity profile and scalability of amide coupling

XLogP3

-2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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